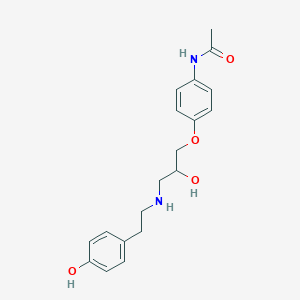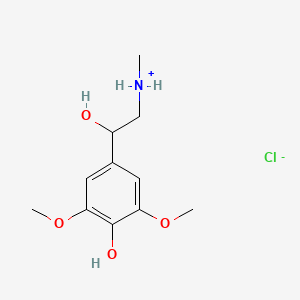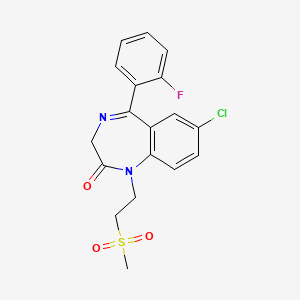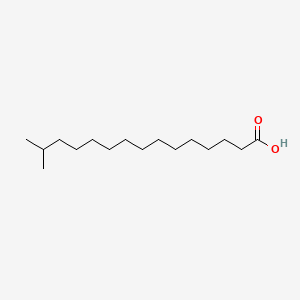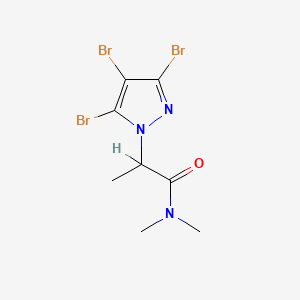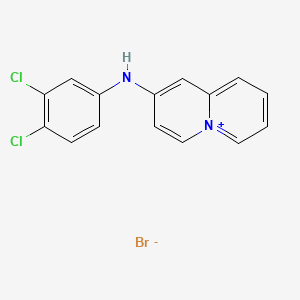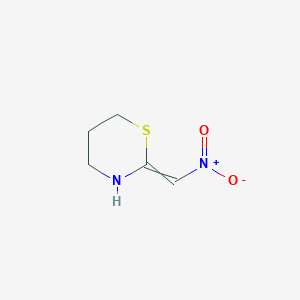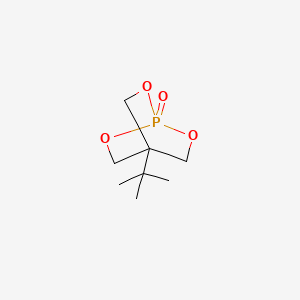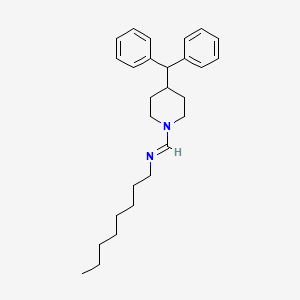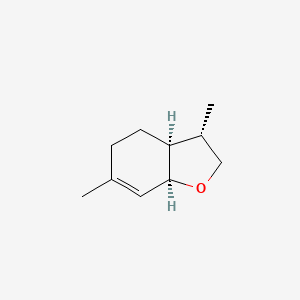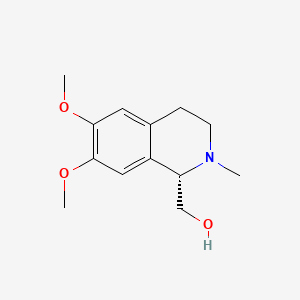
17-O-Acetylacuminolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-O-Acetylacuminolide is a natural product found in Neo-uvaria acuminatissima with data available.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
17-O-Acetylacuminolide (AA) has demonstrated significant anti-inflammatory properties. In vitro and in vivo studies have shown that AA inhibits the release of tumor necrosis factor alpha (TNF-α) and reduces nitric oxide production. It also effectively downregulates various inflammatory cytokines and prevents the translocation of the nuclear factor kappa B (NF-κB), a key player in the inflammatory response. This suggests its potential as a lead compound for anti-inflammatory drug development (Achoui, Appleton, Abdulla, Awang, Mohd, & Mustafa, 2010).
Immunomodulatory Effects
AA has shown immunomodulatory effects, particularly in endothelial cells and macrophages, which are crucial in inflammation. In human umbilical vein endothelial cells, AA inhibited the expression of inflammatory proteins and chemokines, and hindered angiogenesis in vitro. It also downregulated gene expression related to inflammation in macrophage-like cells, providing further support for its anti-inflammatory potential across different models of inflammation (Achoui, Heyninck, Looi, Mustafa, Haegeman, & Mustafa, 2014).
Synthesis from Natural Sources
The synthesis of 17-O-acetylacuminolide from natural sources has been reported, highlighting its potential for pharmaceutical applications. The process involves the conversion of commercially available compounds to acuminolide and its derivatives, demonstrating the feasibility of producing this compound for further study and potential therapeutic use (Zoretic, Fang, Ribeiro, & Dubay, 1998).
Cytotoxicity in Cancer Research
In cancer research, related compounds have been isolated with cytotoxic properties, suggesting the potential of 17-O-acetylacuminolide in this field. Studies have shown that similar labdane diterpenoids exhibit cytotoxic activities, which may inform future research on 17-O-acetylacuminolide's potential in cancer therapeutics (Lee, Ma, Chai, Madulid, Lamont, O'neill, Besterman, Farnsworth, Soejarto, Cordell, Pezzuto, & Kinghorn, 1995).
Propriétés
Nom du produit |
17-O-Acetylacuminolide |
|---|---|
Formule moléculaire |
C22H32O6 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
[(2S,3aR,5aS,9aS,9bR)-2-[(2R)-2-hydroxy-5-oxo-2H-furan-3-yl]-6,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-3a-yl]methyl acetate |
InChI |
InChI=1S/C22H32O6/c1-13(23)26-12-22-9-6-16-20(2,3)7-5-8-21(16,4)17(22)11-15(28-22)14-10-18(24)27-19(14)25/h10,15-17,19,25H,5-9,11-12H2,1-4H3/t15-,16-,17+,19+,21-,22-/m0/s1 |
Clé InChI |
NOFRYDHCCCFKCU-IHBVCYBESA-N |
SMILES isomérique |
CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H](O2)C4=CC(=O)O[C@H]4O)(CCCC3(C)C)C |
SMILES |
CC(=O)OCC12CCC3C(CCCC3(C1CC(O2)C4=CC(=O)OC4O)C)(C)C |
SMILES canonique |
CC(=O)OCC12CCC3C(CCCC3(C1CC(O2)C4=CC(=O)OC4O)C)(C)C |
Synonymes |
17-acetoxy-8a,12-epoxy-16-hydroxylabd-13(14)-en-15,16-olide 17-O-acetylacuminolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



